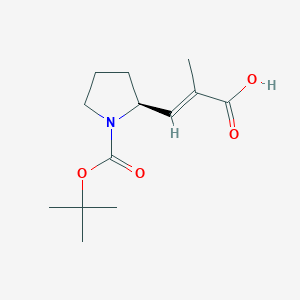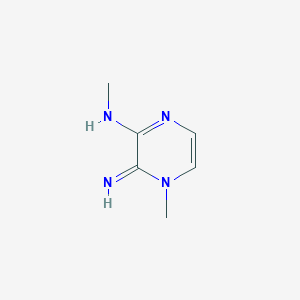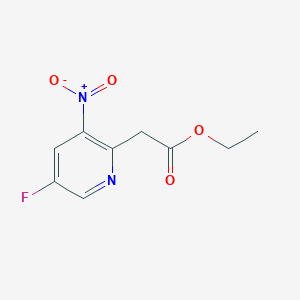
(2-Ethyl-1-piperidinyl)(2-pyrazinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound that combines a piperidine ring with a pyrazine ringThe molecular formula of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is C12H17N3O, and it has a molecular weight of 219.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of 2-ethylpiperidine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: On an industrial scale, the production of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines or alkyl halides; reactions often conducted in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system under investigation .
Vergleich Mit ähnlichen Verbindungen
(3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with an amino group, leading to different reactivity and applications.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate:
Uniqueness: (2-Ethylpiperidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of a piperidine ring with a pyrazine ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(2-ethylpiperidin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c1-2-10-5-3-4-8-15(10)12(16)11-9-13-6-7-14-11/h6-7,9-10H,2-5,8H2,1H3 |
InChI-Schlüssel |
VQYXDCMBIVTOJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1C(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



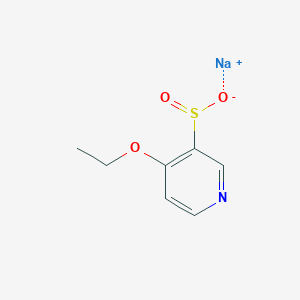
![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
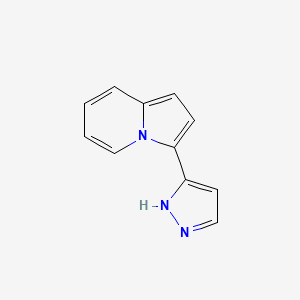

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13117207.png)


